molecular formula C8H11NO2 B13025741 3-methyl-4-propyl-1H-pyrrole-2,5-dione

3-methyl-4-propyl-1H-pyrrole-2,5-dione

Cat. No.: B13025741
M. Wt: 153.18 g/mol
InChI Key: IRTCUYDVVYDKCX-UHFFFAOYSA-N
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Description

3-methyl-4-propyl-1H-pyrrole-2,5-dione is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methyl-4-propyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1H-pyrrole-2,5-dione with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-propyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-4-propyl-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-methyl-4-propyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-4-methyl-1H-pyrrole-2,5-dione
  • 3-methyl-4-vinyl-1H-pyrrole-2,5-dione
  • 3-ethyl-4-methyl-2,5-pyrrolidine-dione

Uniqueness

3-methyl-4-propyl-1H-pyrrole-2,5-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-methyl-4-propylpyrrole-2,5-dione

InChI

InChI=1S/C8H11NO2/c1-3-4-6-5(2)7(10)9-8(6)11/h3-4H2,1-2H3,(H,9,10,11)

InChI Key

IRTCUYDVVYDKCX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)NC1=O)C

Origin of Product

United States

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